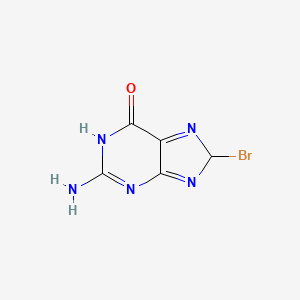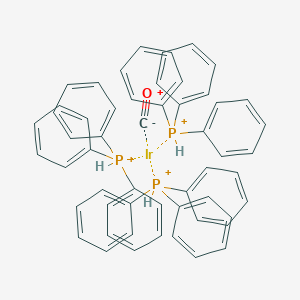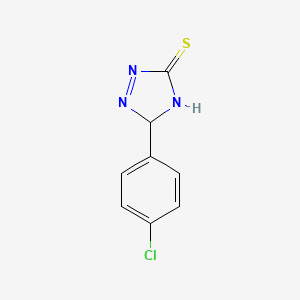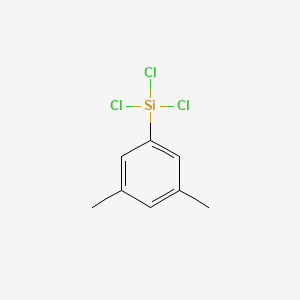![molecular formula C12H16ClN3O2 B12350701 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine CAS No. 1431968-04-5](/img/structure/B12350701.png)
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3-[(4-methoxybenzyl)oxy]-1-propanol: This compound shares the methoxybenzyl group but has a different core structure.
(3R)-3-[(4-methoxybenzyl)oxy]-5-hexenal: Another compound with a methoxybenzyl group, but with an aldehyde functional group.
Uniqueness: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a methoxybenzyl group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1431968-04-5 |
|---|---|
Fórmula molecular |
C12H16ClN3O2 |
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9;/h3-7H,8,13H2,1-2H3;1H |
Clave InChI |
TWUFBNKRQPBBSD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)





![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)



